2-(Isopropylamino)benzoic acid
Overview
Description
2-(Isopropylamino)benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an isopropylamino group at the ortho position
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, influencing various physiological processes .
Mode of Action
It can be inferred that the compound interacts with its targets through its isopropylamino and carboxylic acid groups, potentially altering the function of these targets .
Biochemical Pathways
For instance, they can be synthesized via the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many phenolic compounds .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be metabolized via various pathways, including conjugation with glucuronic acid .
Result of Action
Some studies suggest that benzoic acid derivatives can exhibit antimicrobial activity, indicating that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 2-(Isopropylamino)benzoic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Biochemical Analysis
Biochemical Properties
2-(Isopropylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various substrates . Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress response and detoxification processes . It can also alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of stress responses. Threshold effects are observed, where a certain dosage level triggers significant changes in cellular and physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form metabolites . These metabolites can further participate in conjugation reactions, leading to the formation of more water-soluble products that are excreted from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution within the body. The localization and accumulation of this compound in specific tissues can influence its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the isopropylamino group. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Reduced products include alcohols or amines.
Substitution: Acylated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(Isopropylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Aminobenzoic acid: Similar structure but lacks the isopropyl group.
2-(Methylamino)benzoic acid: Similar structure with a methyl group instead of an isopropyl group.
2-(Ethylamino)benzoic acid: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness: 2-(Isopropylamino)benzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(propan-2-ylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMOWNIJUVJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481372 | |
Record name | 2-(isopropylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50817-45-3 | |
Record name | 2-(isopropylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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